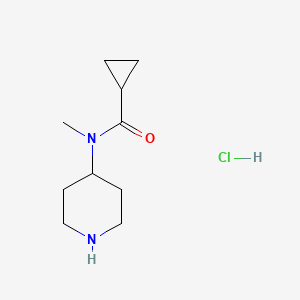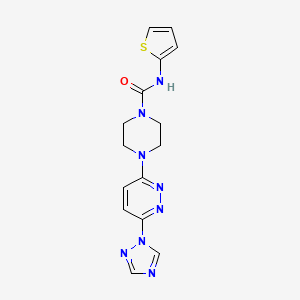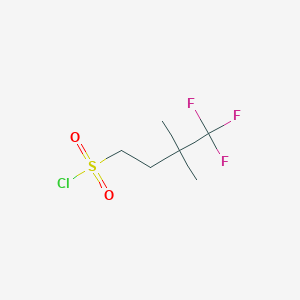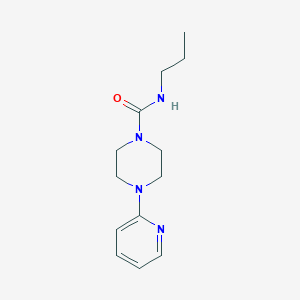
1-Amino-2-butanethiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Amino-2-butanethiol hydrochloride is a chemical compound with the formula C4H12ClNS. Its molecular weight is 141.663 . It is also known as 2-Amino-1-butanethiol hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound consists of a butane chain with an amino group (NH2) and a thiol group (SH) attached to the second carbon atom. The compound also includes a hydrochloride group .Scientific Research Applications
Antiradiation Agents : A study by Stacy (1963) described the synthesis of 3-amino-2-methyl-2- butanethiol hydrochloride, investigating its potential as an antiradiation agent.
Synthesis of Novel Compounds : Research by Hayashi et al. (1999) successfully synthesized 1-Azabicyclo[1.1.0]butane, a compound related to 1-Amino-2-butanethiol hydrochloride, demonstrating its use in creating new chemical entities.
Anti-inflammatory and Analgesic Activities : A study by Sondhi et al. (2008) involved the synthesis of compounds including this compound, exploring their potential for anti-inflammatory and analgesic activities.
Inorganic Chemistry and Crystal Structures : Research by Bharara et al. (2006) and Bharara et al. (2005) focused on the crystal structures and properties of mercury thiolate clusters involving 2-aminoethanethiol hydrochloride.
Microwave Assisted Synthesis : Katritzky et al. (2004) demonstrated the use of 2-aminoethanethiol hydrochloride in microwave-assisted syntheses of oxazolines and thiazolines, highlighting a novel application in chemical synthesis. (Katritzky et al., 2004)
Antiradiation Drug Testing : Johnston and Gallagher (1961) prepared S-substituted derivatives of 2-aminoethanethiol hydrobromide for testing as antiradiation drugs, exploring the pharmaceutical applications of related compounds. (Johnston & Gallagher, 1961)
properties
IUPAC Name |
1-aminobutane-2-thiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFGLYPFDHPYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)S.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid](/img/structure/B2903273.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2903275.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2903277.png)

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903280.png)


![1-[3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2903283.png)
![[4-(Benzyloxy)phenyl]methanethiol](/img/structure/B2903284.png)
![4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid](/img/structure/B2903285.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2903289.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(phenylsulfanyl)butanamide](/img/structure/B2903291.png)